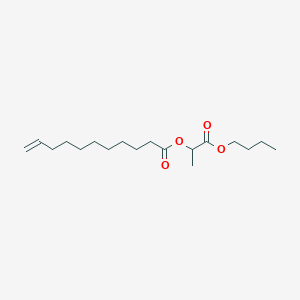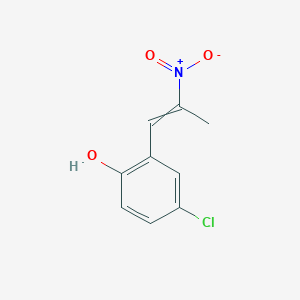
Heptanoic acid, 3-(2-methoxyethyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- is a chemical compound with the molecular formula C10H20O3. It is a derivative of heptanoic acid, featuring a methoxyethyl group attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- can be achieved through several methods. One common approach involves the reaction of heptanoic acid with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained between 80-145°C . The process involves azeotropic dehydration to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- often involves large-scale esterification processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous reactors and advanced separation techniques ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Heptanoic acid, 3-(2-methoxyethyl)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic acid: The parent compound, lacking the methoxyethyl group.
Methoxyacetic acid: Similar in structure but with a shorter carbon chain.
Octanoic acid: An eight-carbon analog with similar properties.
Uniqueness
Heptanoic acid, 3-(2-methoxyethyl)-, (S)- is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61198-42-3 |
|---|---|
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(3S)-3-(2-methoxyethyl)heptanoic acid |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-9(6-7-13-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 |
Clé InChI |
YROWHWKDEWZRGP-VIFPVBQESA-N |
SMILES isomérique |
CCCC[C@@H](CCOC)CC(=O)O |
SMILES canonique |
CCCCC(CCOC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
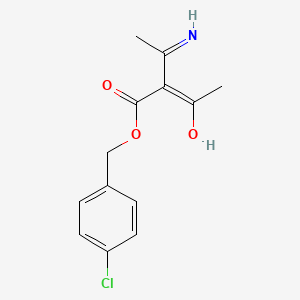
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

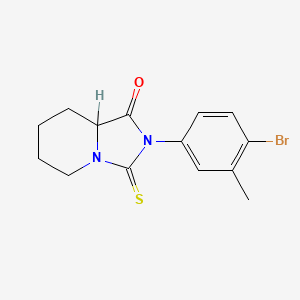
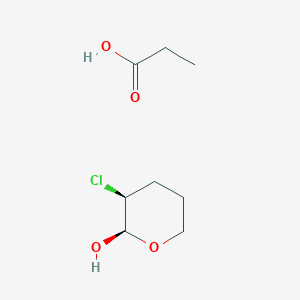
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
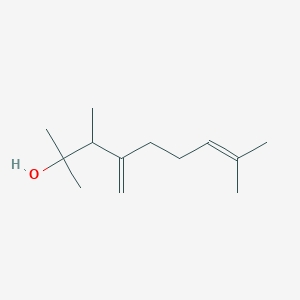
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

